エキネノン

概要

説明

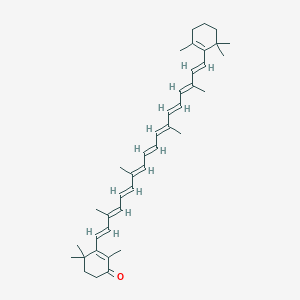

Echinenone is a xanthophyll, a type of carotenoid, with the chemical formula C40H54O. It is found in some cyanobacteria and is synthesized from beta-carotene by the enzyme beta-carotene ketolase. Echinenone has also been isolated from sea urchins. It is known for its role as an antioxidant and provitamin A, contributing to various biological functions .

科学的研究の応用

作用機序

Echinenone, also known as beta,beta-Caroten-4-one, is a xanthophyll, a type of carotenoid . It is found in some cyanobacteria and has been isolated from sea urchins . This compound has been studied for its potential effects on various biological targets and pathways.

Target of Action

Echinenone’s primary target is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine in the synaptic cleft, thus terminating signal transmission.

Mode of Action

Echinenone interacts with AChE by binding to its active center, specifically to the amino acids Ser200, His440, Trp84, and Tyr121 . This binding hinders the substrate acetylthiocholine iodide (ATCI) from binding to the enzyme, resulting in a decrease of the enzyme’s activity . The inhibition of AChE by Echinenone is competitive, with a half-maximal inhibition concentration (IC50) value of (16.29 ± 0.97) μg/mL and an inhibition constant Ki of 3.82 μg/mL .

Biochemical Pathways

Echinenone is synthesized from β-carotene by the enzyme beta-carotene ketolase (or CrtW) . The inhibition of AChE by Echinenone affects the cholinergic system, which relies on acetylcholine as a neurotransmitter. This could potentially impact various downstream effects related to nerve function and signal transmission.

Result of Action

Echinenone’s inhibition of AChE results in an increase in acetylcholine levels. In a study on Alzheimer’s disease, Echinenone was found to reduce the content of malondialdehyde (MDA), and increase the activities of superoxide dismutase (SOD), catalase (CAT) and glutathione peroxidase (GSH-Px), thus reducing oxidative stress damage of PC12 cells induced by amyloid beta peptide 25-35 (Aβ25-35) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Echinenone. For instance, light intensity can affect the extent of photoinhibition of photosystem II, a process in which Echinenone plays a role . Furthermore, the presence of other compounds, pH levels, temperature, and the organism’s overall health status can also impact Echinenone’s effectiveness.

生化学分析

Biochemical Properties

Echinenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is synthesized from β-carotene by the enzyme beta-carotene ketolase . The conversion of β-carotene to echinenone is catalyzed by CrtO, a β-carotene ketolase .

Cellular Effects

Echinenone has been shown to have effects on various types of cells and cellular processes. For example, it binds to glocobacter rhodopsin and functions as a light harvesting antenna in Gloeobacter violaceous . Furthermore, β-carotene and echinenone treatment increased intracellular retinoid levels in monocytes .

Molecular Mechanism

Echinenone exerts its effects at the molecular level through various mechanisms. It is involved in the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Echinenone (ECN) was delivered into membrane via protein-mediated mechanism using carotenoprotein AnaCTDH .

Temporal Effects in Laboratory Settings

The effects of Echinenone can change over time in laboratory settings. For instance, regression tree analysis of the echinenone concentration constrained by time suggests four groups for the PSF record and seven for the Roxton Pond record . The trends in echinenone concentration suggest that both PSF and Roxton Pond have undergone abrupt shifts between higher and lower cyanobacteria concentrations .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Echinenone in animal models are limited, animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy . They allow scientists to predict outcomes and understand complex biological processes .

Metabolic Pathways

Transport and Distribution

It is known that carotenoids, including Echinenone, are generally embedded in cellular membranes .

Subcellular Localization

The subcellular localization of Echinenone biosynthesis has been studied in Synechocystis sp. PCC6803. The localization of CrtQ and CrtO, two well-defined carotenoid synthesis pathway enzymes in Synechocystis, was studied by epitope tagging and western blots. Both enzymes are locally more abundant in plasma membranes than in thylakoids, implying that the plasma membrane has higher synthesis rates of β-carotene precursor molecules and echinenone .

準備方法

Synthetic Routes and Reaction Conditions: Echinenone can be synthesized from beta-carotene through chemical oxidation and catalysis. The process involves the regioselective oxidation of beta-apo-12’-carotenal into 4-oxo-beta-apo-12’-carotenal, followed by further reactions to produce echinenone .

Industrial Production Methods: Echinenone is typically produced as a by-product of astaxanthin production using microorganismsThis strain accumulates echinenone as the major component in its colony matrix, making it a potential bioresource for commercial production .

化学反応の分析

Types of Reactions: Echinenone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Echinenone can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products:

Oxidation: The oxidation of echinenone can lead to the formation of 4-oxo-beta-carotene.

Reduction: Reduction can yield beta-carotene.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

類似化合物との比較

Echinenone is similar to other carotenoids such as canthaxanthin, astaxanthin, fucoxanthin, capsanthin, and capsorubin. it has unique properties that distinguish it from these compounds:

Canthaxanthin: Like echinenone, canthaxanthin is a ketocarotenoid, but it has different absorption properties and biological roles.

Astaxanthin: Astaxanthin has a similar structure but contains additional hydroxyl groups, giving it different antioxidant properties.

Fucoxanthin: Fucoxanthin is found in brown algae and has a different conjugation pattern, affecting its photoprotective abilities.

Capsanthin and Capsorubin: These carotenoids are found in red peppers and have different functional groups, influencing their color and antioxidant activity.

Echinenone’s unique role in photoprotection and its potential therapeutic applications make it a compound of significant interest in various fields of research and industry.

特性

IUPAC Name |

2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-36-34(5)22-15-28-39(36,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-37-35(6)38(41)27-29-40(37,9)10/h11-14,16-21,23-26H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNWZXMBUKUYMD-QQGJMDNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)CCC2(C)C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026555 | |

| Record name | all-trans-Echinenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432-68-8 | |

| Record name | Echinenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=432-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Echinenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | all-trans-Echinenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β,β-caroten-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ECHINENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ5IO02MNQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

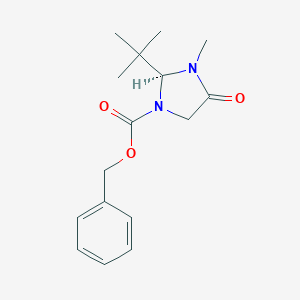

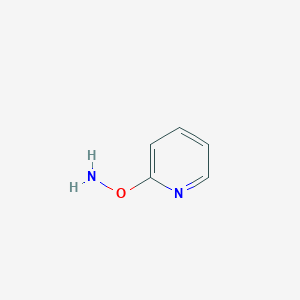

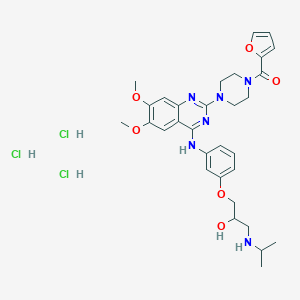

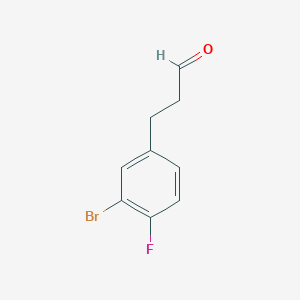

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

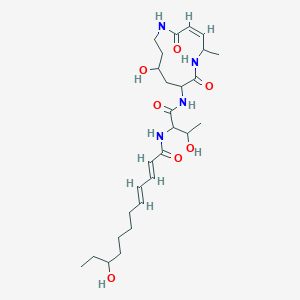

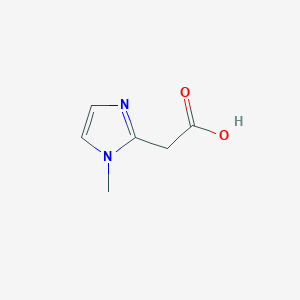

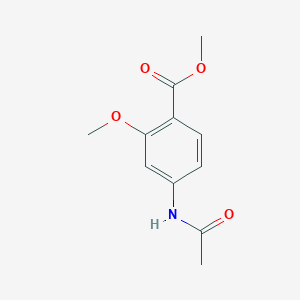

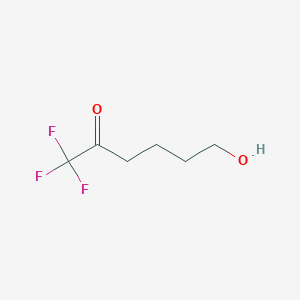

Feasible Synthetic Routes

ANone: Echinenone is found in various organisms, with some notable examples being:

- Cyanobacteria: In Synechocystis sp. PCC 6803, echinenone is synthesized from β-carotene by the enzyme β-carotene ketolase, encoded by the crtO gene. [] The absence of this gene leads to the absence of echinenone in this species. []

- Bacteria: Echinenone has been isolated and identified as a pigment in bacteria like Micrococcus roseus. [] It was also found in Kocuria polaris MO, alongside β-carotene. []

- Algae: It is a key carotenoid in green algae like Scenedesmus obliquus, where it serves as an intermediate in the biosynthesis of astaxanthin. []

- Sea Urchins: Echinenone is a major carotenoid in sea urchins like Pseudocentrotus depressus. Dietary echinenone has been shown to promote hatching and survival rates in this species. []

ANone: Echinenone is a ketocarotenoid with the following structural characteristics:

ANone: Echinenone exhibits unique spectroscopic properties due to its conjugated double-bond system:

ANone: Echinenone demonstrates diverse biological activities:

- Antioxidant Activity: Like many carotenoids, echinenone acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. []

- Photoprotective Properties: Echinenone plays a role in protecting photosynthetic organisms from excess light energy, thereby mitigating photoinhibition. [] []

ANone: Due to its properties, echinenone has potential applications in various fields:

- Food and Feed Industry: Echinenone is used as a feed additive in aquaculture to enhance the pigmentation of farmed fish and crustaceans. []

ANone: Echinenone, like other carotenoids, is susceptible to degradation upon exposure to light, oxygen, and high temperatures.

ANone: Several strategies can enhance echinenone stability:

ANone: Various techniques are employed to analyze and characterize echinenone:

- High-Performance Liquid Chromatography (HPLC): HPLC is commonly used to separate, identify, and quantify echinenone in various matrices. [, ]

- Mass Spectrometry (MS): MS coupled with HPLC (LC-MS) provides accurate identification and quantification of echinenone. []

- Spectroscopic Techniques: UV-Vis and NMR spectroscopy are essential for structural characterization and studying echinenone's photochemical properties. []

ANone: Research on echinenone is focusing on:

- Investigating its potential therapeutic applications, particularly its anticancer and anti-inflammatory effects. []

- Developing efficient and sustainable production methods for echinenone. []

- Optimizing its stability and bioavailability in formulations for various applications. []

- Exploring its role in the cytochrome b6f complex and its impact on electron transport in photosynthetic organisms. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。